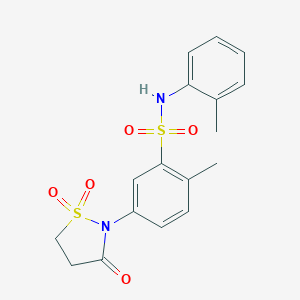![molecular formula C12H15N5O B254153 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of triazine derivatives. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one involves the inhibition of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one are enzymes that play a crucial role in the regulation of the cell cycle. They are activated by cyclins and drive the progression of the cell cycle. The compound binds to the ATP-binding site of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one and prevents their activation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In addition, the compound has been shown to enhance the efficacy of other anticancer drugs when used in combination.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is its potency and selectivity for 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. It has been shown to be effective at low concentrations and has minimal toxicity to normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. One area of research is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of research is the investigation of the compound's potential applications in other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to optimize the formulation and delivery of the compound for in vivo use.
Conclusion:
In conclusion, 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer therapy. Its potent and selective inhibition of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one makes it a promising candidate for further development as an anticancer drug. However, further research is needed to optimize its formulation and delivery and to explore its potential applications in other diseases.
Synthesis Methods
The synthesis of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-(dimethylamino)aniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain the final compound. The synthesis method has been well-established and has been reported in several literature sources.
Scientific Research Applications
5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one, which are important regulators of the cell cycle. 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one are frequently overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. The compound has been tested in vitro and in vivo for its anticancer activity and has shown promising results.
properties
Product Name |
5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-[4-(dimethylamino)anilino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H15N5O/c1-8-11(14-12(18)16-15-8)13-9-4-6-10(7-5-9)17(2)3/h4-7H,1-3H3,(H2,13,14,16,18) |
InChI Key |
ZAMQJWMQKYXECR-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B254074.png)


![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)

![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
